molecular formula C11H5Cl2N3 B13105116 5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile

5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile

Cat. No.: B13105116
M. Wt: 250.08 g/mol
InChI Key: ULIQZBWNCCYPTR-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile typically involves the reaction of 2,3-dichlorobenzonitrile with appropriate pyrimidine precursors under controlled conditions. One common method involves the cyclization of 2,3-dichlorobenzonitrile with cyanoacetamide in the presence of a base, such as potassium carbonate, to form the desired pyrimidine ring . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity . This inhibition leads to the disruption of key signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dichlorophenyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential as an anticancer agent make it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C11H5Cl2N3

Molecular Weight

250.08 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C11H5Cl2N3/c12-9-3-1-2-8(11(9)13)7-5-15-10(4-14)16-6-7/h1-3,5-6H

InChI Key

ULIQZBWNCCYPTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(N=C2)C#N

Origin of Product

United States

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